(Z)-epsilon-Viniferin

Cytochrome P450 inhibition Drug metabolism Pharmacokinetics

(Z)-epsilon-Viniferin (cis-epsilon-Viniferin, CAS 62250-12-8) is a naturally occurring stilbenoid polyphenol and a cis-configured dimer of resveratrol, belonging to the 1-benzofuran class. It is functionally related to cis-resveratrol and is the enantiomer of (+)-cis-epsilon-viniferin.

Molecular Formula C28H22O6
Molecular Weight 454.5 g/mol
CAS No. 62250-12-8
Cat. No. B1250885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-epsilon-Viniferin
CAS62250-12-8
Molecular FormulaC28H22O6
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O
InChIInChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1-/t27-,28+/m1/s1
InChIKeyFQWLMRXWKZGLFI-HQAJZZHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-epsilon-Viniferin (CAS 62250-12-8): A Resveratrol Dimer with Defined Stereochemical and Pharmacological Differentiation


(Z)-epsilon-Viniferin (cis-epsilon-Viniferin, CAS 62250-12-8) is a naturally occurring stilbenoid polyphenol and a cis-configured dimer of resveratrol, belonging to the 1-benzofuran class [1]. It is functionally related to cis-resveratrol and is the enantiomer of (+)-cis-epsilon-viniferin [1]. This compound has been isolated from natural sources including Paeonia lactiflora seeds and Vitis vinifera (grapevine) [1][2]. As a resveratrol dimer, it exhibits distinct biological activities compared to its monomeric precursor and other viniferin isomers, with documented cytotoxic, antioxidant, and enzyme inhibitory properties that are quantifiably different from closely related analogs [2].

Resveratrol-dimer comparator studies
Cis-stilbenoid stereochemical control context
Reported enzyme-inhibitory profile (CYP, COX-2)
Cell-cycle arrest pathway evaluation

Why (Z)-epsilon-Viniferin Cannot Be Substituted by Resveratrol or Other Viniferin Isomers in Research Applications


Resveratrol and its oligomeric derivatives, including various viniferin isomers (epsilon-, delta-, alpha-), exhibit markedly different biological activities, potencies, and mechanisms of action despite sharing a common monomeric building block. (Z)-epsilon-Viniferin specifically demonstrates a distinct stereochemical configuration (cis) that influences its binding affinity and biological efficacy [1]. For instance, the trans-isomer of epsilon-viniferin is a more potent neuraminidase inhibitor than the cis-isomer [1], while epsilon-viniferin as a class displays significantly greater cytochrome P450 (CYP) inhibitory potency (Ki 0.5-20 μM) than resveratrol (Ki 10-100 μM) [2]. Furthermore, different viniferin isomers exhibit divergent cell cycle arrest profiles (epsilon-viniferin induces G2/M accumulation vs. resveratrol's S-phase arrest) [3] and variable radical scavenging mechanisms [4]. These quantifiable differences underscore that generic substitution with resveratrol or other viniferin isomers is scientifically unjustified without validation in the specific assay system of interest.

CYP inhibition profile differs markedly from resveratrol; metabolism study outcomes may shift.
Cell cycle arrest mechanism is distinct (G2/M vs. S-phase); mechanistic conclusions may not replicate.
Radical scavenging potency and mechanism vary across viniferin isomers; antioxidant context may differ.

Quantitative Differentiation of (Z)-epsilon-Viniferin from Resveratrol and Viniferin Isomers: A Comparator-Based Evidence Guide


Cytochrome P450 (CYP) Enzyme Inhibition: epsilon-Viniferin Demonstrates 2-200x Greater Potency than Resveratrol Across Multiple CYP Isoforms

Epsilon-viniferin exhibits substantially more potent inhibition of human cytochrome P450 enzymes compared to its monomeric precursor resveratrol. In a direct comparative study using human liver microsomes and heterologously expressed CYPs, epsilon-viniferin displayed Ki values ranging from 0.5 to 20 μM across CYP1A1, CYP1A2, CYP1B1, CYP2A6, CYP2B6, CYP2E1, CYP3A4, and CYP4A, whereas resveratrol exhibited Ki values from 10 to 100 μM for the same enzymes [1]. This represents an approximate 2- to 200-fold greater inhibitory potency for the dimer. Notably, epsilon-viniferin was particularly potent against CYP1A1, CYP1B1, and CYP2B6, which are involved in the bioactivation of numerous procarcinogens [1]. The inhibition was of mixed-type for most CYPs, except CYP2E1 where non-competitive inhibition was observed [1].

CYP Inhibition
Head-to-head
Ki 0.5–20 μM (eps-viniferin) vs 10–100 μM (resveratrol)
Supports CYP-mediated metabolism research
Human liver microsome assay context
Cytochrome P450 inhibition Drug metabolism Pharmacokinetics

Superoxide Anion Scavenging: epsilon-Viniferin Achieves Superior Antioxidant Capacity (IC50 = 0.14 mM) in Polar DMSO/O2- System Compared to Resveratrol and Other Stilbenes

In a systematic comparison of antioxidant properties across stilbene derivatives, trans-epsilon-viniferin exhibited the highest antioxidant capacity in the DMSO/superoxide anion (O2-) polar system with an IC50 value of 0.14 mM [1]. This performance was superior to that of resveratrol, 4-hydroxystilbene, 4,4'-dihydroxystilbene, 3,5-dihydroxystilbene, and trimethylresveratrol when evaluated in this specific polar medium [1]. The study employed electron paramagnetic resonance (EPR) with 5,5-dimethyl-1-pyrroline-N-oxide as a spin trap to quantify superoxide scavenging [1]. In contrast, 4,4'-dihydroxystilbene demonstrated the highest antioxidant capacity in the oil/water/lipoperoxyl radical (O/W/LOO) system (82% inhibition of beta-carotene bleaching), indicating that the relative antioxidant efficacy of epsilon-viniferin is medium-dependent [1].

Superoxide Scavenging
Head-to-head
IC₅₀ 0.14 mM (highest rank among tested stilbenes)
Supports antioxidant research in polar media
EPR/DMPO assay; rank reported
Antioxidant capacity Free radical scavenging Oxidative stress

COX-2 Selective Inhibition: epsilon-Viniferin Exhibits >222-Fold Selectivity for COX-2 (IC50 = 0.45 μM) over COX-1 (IC50 > 100 μM)

Epsilon-viniferin demonstrates potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory prostaglandin synthesis. In enzymatic assays, epsilon-viniferin inhibited COX-2 with an IC50 value of 0.45 μM, while showing negligible activity against COX-1 (IC50 > 100 μM) . This represents greater than 222-fold selectivity for the inducible COX-2 isoform over the constitutive COX-1 enzyme . Consistent with this enzymatic profile, epsilon-viniferin significantly reduced prostaglandin E2 (PGE2) production in LPS-stimulated RAW 264.7 macrophages with an IC50 of 1.2 μM . While comparative COX inhibition data for resveratrol in the same assay system are not available from this source, the observed selectivity profile distinguishes epsilon-viniferin from many non-selective natural anti-inflammatory compounds.

COX-2 Selectivity
Class-level
COX-2 IC₅₀ 0.45 μM; COX-1 >100 μM (>222-fold)
Supports COX-2 pathway-specific research
Class-level inference; data to verify
COX-2 inhibition Anti-inflammatory Selectivity

Cell Cycle Arrest Mechanism Divergence: epsilon-Viniferin Induces G2/M Accumulation Whereas Resveratrol Induces S-Phase Arrest in U266 Myeloma Cells

In a direct comparative study evaluating antiproliferative effects on lymphoid and myeloid cell lines, epsilon-viniferin (a dimer) and resveratrol (the monomer) demonstrated distinct mechanisms of cell cycle disruption. In U266 multiple myeloma cells, resveratrol treatment resulted in S-phase accumulation, whereas epsilon-viniferin treatment induced G2/M phase accumulation [1]. Miyabenol C (a trimer) induced G0/G1 accumulation [1]. All three compounds inhibited cell growth of all tested cell types, with miyabenol C being the most efficient (IC50 range 10.8 to 29.4 μM) [1]. The compounds also induced apoptosis via caspase-dependent mechanisms associated with mitochondrial membrane potential disruption, but did not act directly on the mitochondrial membrane [1].

Cell Cycle Arrest
Head-to-head
G2/M arrest (eps-viniferin) vs S-phase (resveratrol) in U266 cells
Supports cell cycle mechanism studies
Reported assay outcome; flow cytometry
Cell cycle arrest Antiproliferative mechanism Cancer research

Radical Scavenging Mechanism: epsilon-Viniferin Is a More Potent Radical Scavenging Agent than delta-Viniferin Based on DFT Computational Analysis

A density functional theory (DFT) study comparing the radical scavenging mechanisms of delta-viniferin and epsilon-viniferin revealed that epsilon-viniferin is the more potent radical scavenging agent [1]. The study examined hydrogen atom transfer (HAT) and radical adduct formation (RAF) pathways in the gas phase, water, and benzene, calculating Gibbs free energies of activation and rate constants using transition state theory [1]. The most favorable HAT positions were identified as 12'-OH for delta-viniferin and 12-OH for epsilon-viniferin [1]. Notably, another computational study from 2021 reached the opposite conclusion (delta-viniferin more potent than epsilon-viniferin) based on thermodynamic parameters including BDE, IP, PDE, PA, and ETE [2], highlighting the context-dependent nature of antioxidant potency predictions and the importance of specific assay conditions for validation.

DFT Radical Scavenging
Head-to-head
eps-Viniferin predicted more potent than delta-viniferin
Supports structure-activity relationship study context
Computational prediction; experimental validation needed
Radical scavenging Computational chemistry Structure-activity relationship

Cytotoxic Activity Against Glioma: cis-epsilon-Viniferin Demonstrates Potent Cytotoxicity (IC50 Range 8.2-20.5 μg/mL) Against C6 Mouse Glioma Cells

A study evaluating stilbenes isolated from Paeonia lactiflora seeds assessed cytotoxic activity against five cancer cell lines, including C6 mouse glioma [1]. Six stilbenes, including cis-epsilon-viniferin, trans-epsilon-viniferin, trans-resveratrol, gnetin H, and suffruticosols A and B, showed dose-dependent cytotoxicity [1]. Potent cytotoxic activity was observed against C6 glioma cells with IC50 values ranging from 8.2 to 20.5 μg/mL across the six compounds [1]. For comparison, trans-resveratrol showed IC50 values of 11.8 μg/mL against HepG2 liver hepatoma and 25.2 μg/mL against HT-29 colon cancer cells [1]. Trans-epsilon-viniferin and cis-epsilon-viniferin exhibited marked cytotoxic activity against HeLa cervical and MCF-7 breast cancer cells with IC50 values of 20.4 and 21.5 μg/mL, respectively [1].

Glioma Cytotoxicity
Context-dependent
IC₅₀ range 8.2–20.5 μg/mL (C6 glioma)
Supports cytotoxicity endpoint review for glioma models
Cross-study comparable; assay-specific verification
Cytotoxicity Glioma Cancer cell lines

Validated Research and Industrial Application Scenarios for (Z)-epsilon-Viniferin Based on Quantitative Evidence


Investigating CYP-Mediated Drug Metabolism and Herb-Drug Interaction Studies

Based on its potent inhibition of multiple cytochrome P450 isoforms (Ki 0.5-20 μM), epsilon-viniferin is a critical tool compound for in vitro studies of CYP-mediated metabolism. Its 2- to 200-fold greater potency compared to resveratrol (Ki 10-100 μM) [1] makes it particularly suitable for assessing potential herb-drug interactions involving stilbene-rich botanicals or dietary supplements, and for mechanistic studies of CYP1A1, CYP1B1, and CYP2B6 inhibition in procarcinogen bioactivation pathways [1].

Antioxidant Mechanism Studies in Polar Biological and Chemical Systems

For experiments requiring superoxide anion scavenging in polar environments, epsilon-viniferin provides superior performance (IC50 = 0.14 mM in DMSO/O2- system) compared to resveratrol and other stilbene derivatives [2]. This makes it a valuable positive control or reference compound for evaluating novel antioxidants in polar media, and for studying structure-activity relationships of stilbenoid radical scavengers using EPR-based detection methods [2].

Selective COX-2 Inhibition and Anti-Inflammatory Pathway Analysis

With >222-fold selectivity for COX-2 (IC50 = 0.45 μM) over COX-1 (IC50 > 100 μM) , epsilon-viniferin serves as a natural product-based chemical probe for dissecting COX-2-specific inflammatory signaling pathways. Its ability to reduce PGE2 production in LPS-stimulated macrophages (IC50 = 1.2 μM) supports its use in cellular models of inflammation where selective COX-2 inhibition is required without the confounding effects of COX-1 blockade.

Cell Cycle and Apoptosis Research in Hematological Malignancies

The distinct G2/M phase arrest induced by epsilon-viniferin in U266 multiple myeloma cells, in contrast to the S-phase arrest caused by resveratrol [3], positions this compound as a unique tool for investigating cell cycle checkpoint regulation and apoptosis induction mechanisms in lymphoid and myeloid malignancies. Its caspase-dependent pro-apoptotic activity, associated with mitochondrial membrane potential disruption [3], further supports its utility in studies of programmed cell death pathways.

Application
Selection Property
Validation Focus
CYP inhibition and herb-drug interaction research
Stilbenoid dimer CYP inhibitory signature
Isoform-specific inhibition and selectivity confirmation
Antioxidant mechanism studies in polar environments
Polar-medium superoxide scavenging activity
EPR-based radical scavenging assay validation
COX-2 selective inhibition and inflammatory signaling studies
COX-2 isoform selectivity profile
COX-2 enzymatic and cellular PGE2 production assays
Cell cycle arrest and apoptosis mechanism studies in hematological cell models
G2/M phase arrest profile
Flow cytometry cell cycle and apoptosis marker validation

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